molecular formula C6H6BrNO2 B2928235 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 63897-14-3

3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2928235
CAS No.: 63897-14-3
M. Wt: 204.023
InChI Key: JUZXRPAIABIQNN-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one typically involves the bromination of 4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 3-bromo-4-oxo-6-methylpyridin-2(1H)-one.

    Reduction: 4-hydroxy-6-methylpyridin-2(1H)-one.

    Substitution: 3-substituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives.

Scientific Research Applications

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one can be used in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-hydroxy-6-methylpyridin-2(1H)-one
  • 3-iodo-4-hydroxy-6-methylpyridin-2(1H)-one
  • 3-bromo-4-hydroxy-5-methylpyridin-2(1H)-one

Uniqueness

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

3-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-2-4(9)5(7)6(10)8-3/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZXRPAIABIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-14-3
Record name 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one
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